2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide
Description
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, two chlorine atoms, and an acetamide group. Its molecular formula is C15H13Cl2NO3S.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-15-13-17(23)9-12-20(15)24-21(26)14-25(18-10-7-16(22)8-11-18)29(27,28)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCUMDLYACKTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloro-2-methylaniline in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar synthetic applications.
4-Chloro-2-nitrobenzenesulfonyl chloride: Another sulfonyl chloride with different substituents, used in organic synthesis.
2-Nitrobenzenesulfonyl chloride: A nitro-substituted sulfonyl chloride with distinct reactivity.
Uniqueness
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorine substitution and acetamide group make it particularly versatile in various chemical reactions and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
